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Cat. No.: B146156 Get Quote

Introduction
Butyl hexanoate is a key volatile ester that contributes significantly to the desirable fruity

aromas in beer and wine.[1][2] Characterized by its pleasant pineapple, apple, and fruity notes,

the concentration of this compound can greatly influence the overall sensory profile of these

alcoholic beverages. The formation of butyl hexanoate is a direct result of yeast metabolism

during fermentation, where it is synthesized from butan-1-ol and hexanoyl-CoA. The

concentration of butyl hexanoate is influenced by various factors, including the yeast strain,

fermentation temperature, and the composition of the wort or must.

This application note provides a comprehensive overview of the role of butyl hexanoate in

beer and wine aroma, detailed protocols for its quantification using headspace solid-phase

microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS),

and a summary of its typical concentrations and sensory thresholds.

Data Presentation
The concentration of butyl hexanoate, along with the closely related and often more abundant

ethyl hexanoate, can vary significantly depending on the type of beverage and the specific

fermentation conditions. The following table summarizes the typical concentration ranges and

sensory thresholds for these important flavor esters.
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Compound Beverage
Typical
Concentration
Range (µg/L)

Sensory
Threshold
(µg/L)

Aroma
Descriptors

Butyl Hexanoate Beer 1 - 20 ~700 - 10,000
Fruity, Pineapple,

Green, Waxy

Wine 5 - 50

Not well

established;

likely similar to

beer

Fruity, Pineapple,

Apple

Ethyl Hexanoate Beer 70 - 500[3] ~225[3]
Red Apple,

Anise[3]

Wine (White) 150 - 480[4] ~2
Apple, Fruity,

Aniseed, Sweet

Wine (Red)
Present above

odor threshold
~2 Fruity

Note: Data for butyl hexanoate concentrations can be limited in literature; ranges are

estimated based on related ester profiles. The sensory threshold can be influenced by the

complexity of the beverage matrix.[5]

Experimental Protocols
The accurate quantification of butyl hexanoate in complex matrices like beer and wine

requires a sensitive and selective analytical method. HS-SPME-GC-MS is the technique of

choice for this application due to its solvent-free nature, high sensitivity, and ability to handle

complex samples.[6][7][8]

Protocol: Quantification of Butyl Hexanoate by HS-
SPME-GC-MS
This protocol outlines the steps for sample preparation and analysis of butyl hexanoate in

beer and wine.

1. Sample Preparation:
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Degassing: Before analysis, decarbonate beer samples by pouring them back and forth

between two beakers or by sonication for 10-15 minutes. Wine samples typically do not

require degassing.

Aliquoting: Pipette 5 mL of the degassed beer or wine sample into a 20 mL headspace vial.

Salting Out: Add 1.5 g of sodium chloride (NaCl) to the vial. The addition of salt increases the

ionic strength of the sample matrix, which enhances the volatility of the esters and improves

their extraction into the headspace.

Internal Standard Spiking: Add a known concentration of an appropriate internal standard

(e.g., ethyl heptanoate or d11-ethyl hexanoate) to each sample, standard, and blank for

accurate quantification. A typical spiking level is 10-20 µg/L.

Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone

septum.

2. HS-SPME Procedure:

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is

recommended for broad-range volatile analysis, including esters.[9]

Incubation/Equilibration: Place the vial in an autosampler or heating block and incubate at

40-50°C for 15-20 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the

volatiles between the liquid and headspace phases.[6][10]

Extraction: Expose the SPME fiber to the headspace of the vial for 30-45 minutes at the

same temperature to allow for the adsorption of the volatile compounds onto the fiber

coating.[8]

3. GC-MS Analysis:

Desorption: After extraction, the SPME fiber is immediately inserted into the heated GC inlet

(typically 240-250°C) for thermal desorption of the analytes.[11] A desorption time of 2-5

minutes is usually sufficient.

Gas Chromatography Parameters:
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Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm

i.d., 0.25 µm film thickness), is suitable for the separation of volatile esters.[9][10]

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2-5 minutes.

Ramp 1: Increase to 150°C at a rate of 3-5°C/min.

Ramp 2: Increase to 230-240°C at a rate of 10-15°C/min, and hold for 5-10 minutes.

Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance

sensitivity and selectivity.

SIM Ions for Butyl Hexanoate (m/z): Quantifier ion: 117. Qualifier ions: 56, 73, 89.[1]

SIM Ions for Internal Standard (e.g., Ethyl Heptanoate): To be determined based on its

mass spectrum.

4. Quantification:

Create a calibration curve using standard solutions of butyl hexanoate in a matrix similar to

the samples (e.g., a model wine or dealcoholized beer).

Calculate the concentration of butyl hexanoate in the samples by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve.
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Experimental Workflow

Sample Preparation HS-SPME GC-MS Analysis

Beer/Wine Sample Degas (Beer) Aliquot 5mL into Vial Add 1.5g NaCl Spike Internal Standard Seal Vial Incubate & Equilibrate
(40-50°C, 15-20 min)

Expose Fiber
(30-45 min)

Thermal Desorption
(240-250°C) Chromatographic Separation Mass Spectrometry Detection (SIM) Quantification
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Caption: Experimental workflow for butyl hexanoate analysis.

Biochemical Pathway of Butyl Hexanoate Synthesis
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Caption: Biosynthesis of butyl hexanoate in yeast.

Conclusion
The quantification of butyl hexanoate is essential for understanding and controlling the

aromatic profile of beer and wine. The HS-SPME-GC-MS method detailed in this application

note provides a robust and reliable approach for the analysis of this important flavor compound.
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By carefully controlling fermentation parameters, brewers and winemakers can modulate the

concentration of butyl hexanoate to achieve the desired fruity characteristics in their final

products. Further research into the specificities of yeast alcohol acyltransferases will provide

deeper insights into the precise regulation of ester formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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